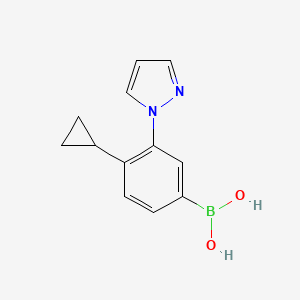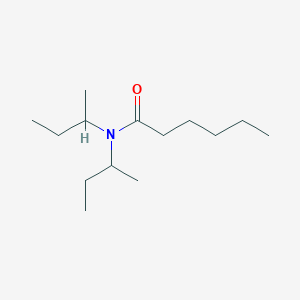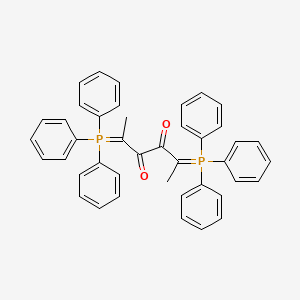
(4-Cyclopropyl-3-(1H-pyrazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropyl-3-(1H-pyrazol-1-yl)phenyl)boronic acid is an organic boronic acid compound. It is characterized by the presence of a cyclopropyl group, a pyrazolyl group, and a phenylboronic acid moiety.
Méthodes De Préparation
The synthesis of (4-Cyclopropyl-3-(1H-pyrazol-1-yl)phenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of pyrazole with phenylboronic acid under acidic conditions . The reaction typically proceeds by adding pyrazole to phenylboronic acid, followed by treatment with an acid to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(4-Cyclopropyl-3-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Cyclopropyl-3-(1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Cyclopropyl-3-(1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
(4-Cyclopropyl-3-(1H-pyrazol-1-yl)phenyl)boronic acid can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of a cyclopropyl group, a pyrazolyl group, and a phenylboronic acid moiety, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H13BN2O2 |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
(4-cyclopropyl-3-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)10-4-5-11(9-2-3-9)12(8-10)15-7-1-6-14-15/h1,4-9,16-17H,2-3H2 |
Clé InChI |
BSGCMQITXVYLDL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C2CC2)N3C=CC=N3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14085345.png)

![1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14085359.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14085363.png)

![2-[[5-(Diaminomethylideneamino)-2-[[3-(4-hydroxyphenyl)-2-[(2-hydroxy-3-phenylpropanoyl)amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanamide](/img/structure/B14085375.png)

![1-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14085399.png)


![Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14085408.png)
![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085438.png)
